Acyclovir monophosphate

Overview

Description

Acyclovir is a synthetic nucleoside analogue active against herpes viruses . It is a white, crystalline powder with the molecular formula C8H11N5O3 and a molecular weight of 225.2 . It is widely used in the treatment of herpesvirus infections, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV) .

Synthesis Analysis

The synthesis of Acyclovir involves several preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives .Molecular Structure Analysis

The structure of Acyclovir (9-((2-hydroxyethoxy)methyl)guanine) (ACV) is illustrated in several papers . As an antiviral drug of guanine nucleoside analogues, ACV is one of the most commonly used antiviral drugs all around the world .Chemical Reactions Analysis

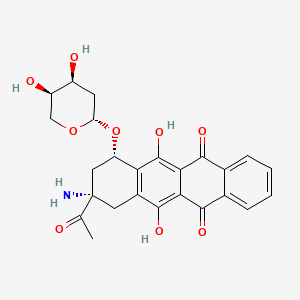

After intracellular uptake, Acyclovir is converted to Acyclovir monophosphate by virally-encoded thymidine kinase . This step does not occur to any significant degree in uninfected cells and thereby lends specificity to the drug’s activity .Physical And Chemical Properties Analysis

Acyclovir is a BCS class III/IV drug, with low permeability and/or slight water solubility (concentration-dependent) . The maximum solubility in water at 37°C is 2.5 mg/mL . The pka’s of acyclovir are 2.27 and 9.25 .Scientific Research Applications

Antiviral Drug

Acyclovir (ACV) is an effective and selective antiviral drug . It is one of the most commonly used antiviral drugs all around the world . It is used to treat herpes viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV) and Epstein–Barr virus (EB) effectively, with little effect on normal cells .

Inhibition of Viral Coding

The mechanism driving ACV’s ability to inhibit viral coding is a key area of study . Starting from its development and pharmacology, this aspect of ACV has been extensively researched .

Toxicology Studies

The study of its toxicology and the use of appropriate detection techniques to control its toxicity at safe levels are extremely important for medicine efforts and human health . Valuable analytical procedures for the toxicological studies of ACV are essential for human use and dosing .

Analytical Methods

Analytical methods, including spectrophotometry, high performance liquid chromatography (HPLC), liquid chromatography/tandem mass spectrometry (LC-MS/MS), electrochemical sensors, molecularly imprinted polymers (MIPs), and flow injection–chemiluminescence (FI-CL) are also highlighted . These methods are crucial for the detection and quantification of ACV .

Synthesis

A comprehensive summary of the existing preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives, is presented to elucidate the preparation of ACV in detail .

Pharmaceutical Applications

Insight is provided for the development of ACV to drive further innovation of ACV in pharmaceutical applications . For example, it may combine with zidovudine (AZT) to treat AIDS or with human lymphoblastoid interferon to treat chronic hepatitis B .

Prodrugs

Acyclovir monophosphate-based prodrugs, acyclovir ProTides, have been studied for their anti-HIV activities that are independent on HHV coinfection . These prodrugs inhibit replication of HSV-2 and HIV-1 in T cell lines .

Mechanism of Action

Target of Action

Acyclovir monophosphate primarily targets the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .

Mode of Action

Acyclovir is converted into acyclovir monophosphate by the action of viral thymidine kinase . The monophosphate derivative is then converted to the diphosphate form by guanylate kinase, and finally to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) .

Biochemical Pathways

The biochemical pathway of acyclovir involves its conversion from the monophosphate form to the triphosphate form. This conversion process involves several enzymes, including guanylate kinase and nucleoside diphosphate kinase . The resulting acyclovir triphosphate then inhibits the viral DNA polymerase, leading to termination of the viral DNA chain .

Result of Action

The result of acyclovir monophosphate’s action is the inhibition of viral DNA polymerase, which leads to the termination of the viral DNA chain . This prevents the replication of the virus, thereby controlling the infection .

Action Environment

The action of acyclovir monophosphate is influenced by the presence of the virus, as the conversion of acyclovir to its monophosphate form is mediated by viral thymidine kinase . Therefore, the drug’s action, efficacy, and stability are likely to be influenced by factors that affect the virus, such as the viral load and the host’s immune response.

Safety and Hazards

Acyclovir is contraindicated in patients with a known hypersensitivity to acyclovir or valacyclovir . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Given the repurposing eligibility of Acyclovir, there are ongoing efforts to develop new salts of this drug with the aim of improving its pharmacokinetic properties . It has also been tested against COVID-19, showing potential to inhibit viral proteases, multiple viral genes expression, and RNA-Dependent RNA Polymerase .

properties

IUPAC Name |

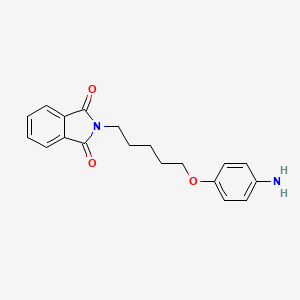

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOAJOVOKFATQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCOP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984966 | |

| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acyclovir monophosphate | |

CAS RN |

66341-16-0 | |

| Record name | Acyclovir monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACYCLOVIR PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J91QR22O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

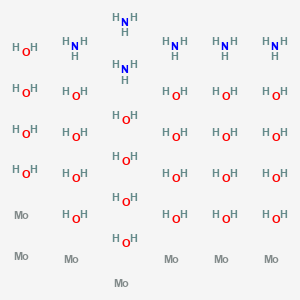

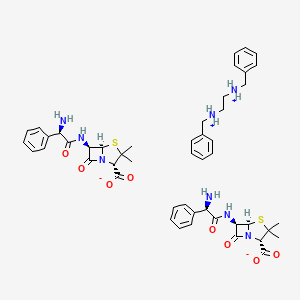

![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)